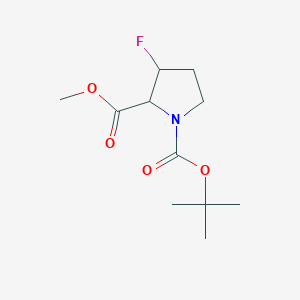
Methyl (2R,3R)-1-Boc-3-fluoropyrrolidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2S,3S)-1-Boc-3-fluoropyrrolidine-2-carboxylate is a chemical compound that belongs to the class of fluorinated pyrrolidines It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a fluorine atom at the 3-position, and a methyl ester at the 2-position of the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S,3S)-1-Boc-3-fluoropyrrolidine-2-carboxylate typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the pyrrolidine ring, which can be achieved through various methods, including the cyclization of appropriate precursors.
Boc Protection: The Boc protecting group is introduced using tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester, typically using methanol and a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,3S)-1-Boc-3-fluoropyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester and Boc protecting groups can be hydrolyzed to yield the corresponding carboxylic acid and amine, respectively.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the functional groups present.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Various substituted pyrrolidines.
Hydrolysis: The corresponding carboxylic acid and amine.
Oxidation: Oxidized derivatives of the pyrrolidine ring.
Reduction: Reduced derivatives of the pyrrolidine ring.
Scientific Research Applications
Methyl (2S,3S)-1-Boc-3-fluoropyrrolidine-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a building block in the design of enzyme inhibitors and other bioactive compounds.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Methyl (2S,3S)-1-Boc-3-fluoropyrrolidine-2-carboxylate depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the fluorine atom can enhance binding affinity and selectivity, while the Boc protecting group can improve stability and bioavailability.
Comparison with Similar Compounds
Methyl (2S,3S)-1-Boc-3-fluoropyrrolidine-2-carboxylate can be compared with other fluorinated pyrrolidines and Boc-protected amino acids:
Similar Compounds:
Uniqueness: The presence of the fluorine atom at the 3-position imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can enhance the compound’s performance in various applications.
Properties
Molecular Formula |
C11H18FNO4 |
|---|---|
Molecular Weight |
247.26 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O-methyl 3-fluoropyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C11H18FNO4/c1-11(2,3)17-10(15)13-6-5-7(12)8(13)9(14)16-4/h7-8H,5-6H2,1-4H3 |
InChI Key |
CHBKHXNHCHJSAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1C(=O)OC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















